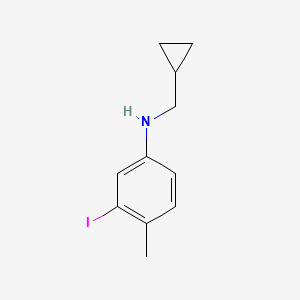
(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 3-chlorobenzoyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolidine and 3-chlorobenzoyl chloride.
Reaction Steps:
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-one
Reduction: (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of (3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol depends on its application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In receptor binding studies, it may interact with specific receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
(3S)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
1-(3-Chlorobenzoyl)pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(3-Bromobenzoyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
(3R)-1-(3-Chlorobenzoyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can lead to different interactions with biological targets compared to its enantiomer or other structurally similar compounds. Its combination of a pyrrolidine ring, a 3-chlorobenzoyl group, and a hydroxyl group makes it a versatile compound in various fields of research.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
(3-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2/t10-/m1/s1 |
InChIキー |
GVOUVNXJEOEHDC-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)








![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
